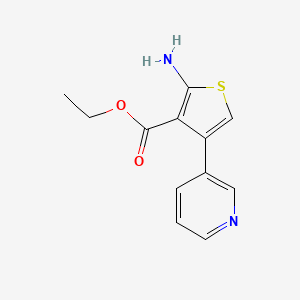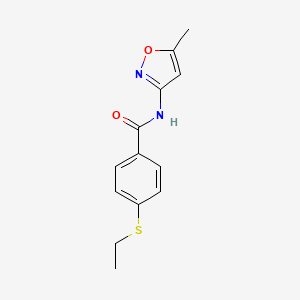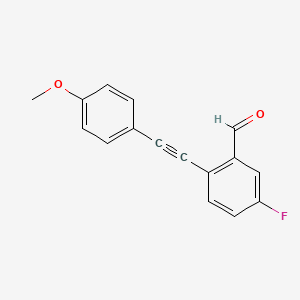
1-(Cyclopropylmethoxy)-4-nitrobenzene
Descripción general
Descripción
1-(Cyclopropylmethoxy)-4-nitrobenzene, also known as 1-CNB, is an organic compound used in scientific research. It is a cyclic compound that contains a nitro group, a methoxy group, and a cyclopropyl group. 1-CNB is known for its unique properties, which make it useful in a variety of applications, such as synthesis, scientific research, and drug discovery.
Aplicaciones Científicas De Investigación
Ethoxylation and Nucleophilic Substitution Reactions
- Ethoxylation of p-Chloronitrobenzene : Ethoxy-4-nitrobenzene was synthesized using 4-chloronitrobenzene and potassium ethoxide in a homogeneous system. This process utilized benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound irradiation, illustrating the utility of 1-(cyclopropylmethoxy)-4-nitrobenzene in ethoxylation and related nucleophilic substitution reactions (Wang & Rajendran, 2007).
Electroreduction Characteristics
- Electroreduction of Nitrobenzene Derivatives : A study on 1-ethyl-4-nitro-benzene, a compound closely related to 1-(cyclopropylmethoxy)-4-nitrobenzene, explored its electroreduction characteristics. This research provides insights into the electroreductive behavior of similar nitrobenzene derivatives (Chen Song, 2005).
Electrochemical Reduction and Environmental Applications
- Degradation of Nitrobenzene in Wastewater : Research involving the electrochemical degradation of nitrobenzene, a structural analog to 1-(cyclopropylmethoxy)-4-nitrobenzene, in synthetic wastewater highlights potential environmental applications. This process employed zerovalent iron (Fe0) in both batch and continuous flow reactors for reducing nitrobenzene to aniline, a crucial step in treating industrial wastewater (Mantha, Taylor, Biswas, & Bewtra, 2001).
Organic Synthesis and Catalysis
- Synthesis of 1H-Indazoles : A study demonstrated the use of nitrosobenzenes, similar in structure to 1-(cyclopropylmethoxy)-4-nitrobenzene, for synthesizing 1H-indazoles. This process involved rhodium and copper-catalyzed C-H activation and C-N/N-N coupling, underlining the role of nitrobenzene derivatives in complex organic syntheses (Wang & Li, 2016).
Photophysics and Photochemistry
- Photophysics of Nitrobenzene : Exploring the photophysics and photochemistry of nitrobenzene, this research provides insights into the behavior of similar compounds like 1-(cyclopropylmethoxy)-4-nitrobenzene under UV light. The study identified main decay paths and proposed mechanisms for photoisomerization, which are relevant for understanding the photodegradation of nitrobenzene compounds (Giussani & Worth, 2017).
Mecanismo De Acción
Target of Action
The primary target of 1-(Cyclopropylmethoxy)-4-nitrobenzene, also known as Desidustat , is the hypoxia-inducible factor-prolyl hydroxylase (HIF-PH) . HIF-PH is an enzyme that plays a crucial role in the regulation of the body’s response to low oxygen conditions or hypoxia .
Mode of Action
Desidustat inhibits the activity of prolyl hydroxylase domain enzymes, leading to the stabilization of the hypoxia-inducible factor . This stabilization stimulates the production of erythropoietin, a hormone that promotes the formation of red blood cells (erythropoiesis) .
Biochemical Pathways
The inhibition of prolyl hydroxylase by Desidustat affects the HIF-PH pathway . Under normal oxygen conditions, HIF-α subunits are targeted for hydroxylation by prolyl-hydroxylase domain enzymes and then degraded, inhibiting downstream signaling . Under hypoxic conditions or when prolyl hydroxylase is inhibited by desidustat, hif-α accumulates and translocates to the nucleus where it stimulates the production of erythropoietin .
Pharmacokinetics
It is known that desidustat is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The result of Desidustat’s action is the stimulation of erythropoiesis, which can help treat conditions associated with low red blood cell count, such as anemia associated with chronic kidney disease (CKD), COVID-2019 infections, and chemotherapy-induced anemia .
Action Environment
The efficacy and stability of Desidustat can be influenced by various environmental factors. For instance, the presence of oxygen can affect the activity of HIF-PH and thus the effectiveness of Desidustat . Furthermore, factors such as pH, temperature, and moisture can also impact the stability and efficacy of the compound .
Propiedades
IUPAC Name |
1-(cyclopropylmethoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXOLBPRSPJCBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone](/img/structure/B2893942.png)
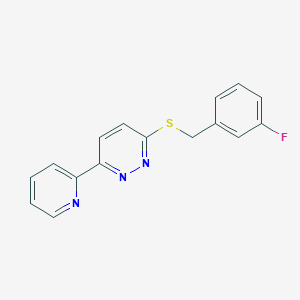
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2893945.png)
![N-(4-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2893946.png)
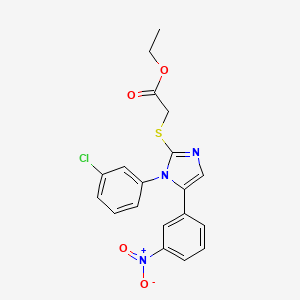
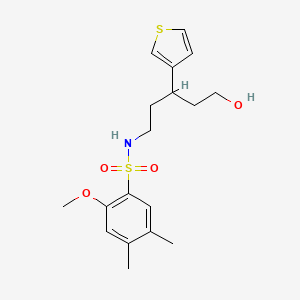
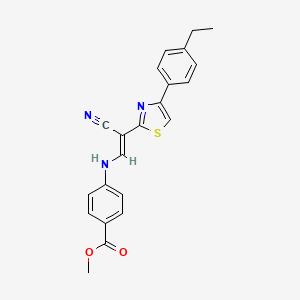
![N-(1-benzylpiperidin-4-yl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2893951.png)


